

Application Note: Enzymatic Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

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Compound of Interest

Compound Name:	(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Cat. No.:	B140412

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Audience: Researchers, scientists, and drug development professionals.

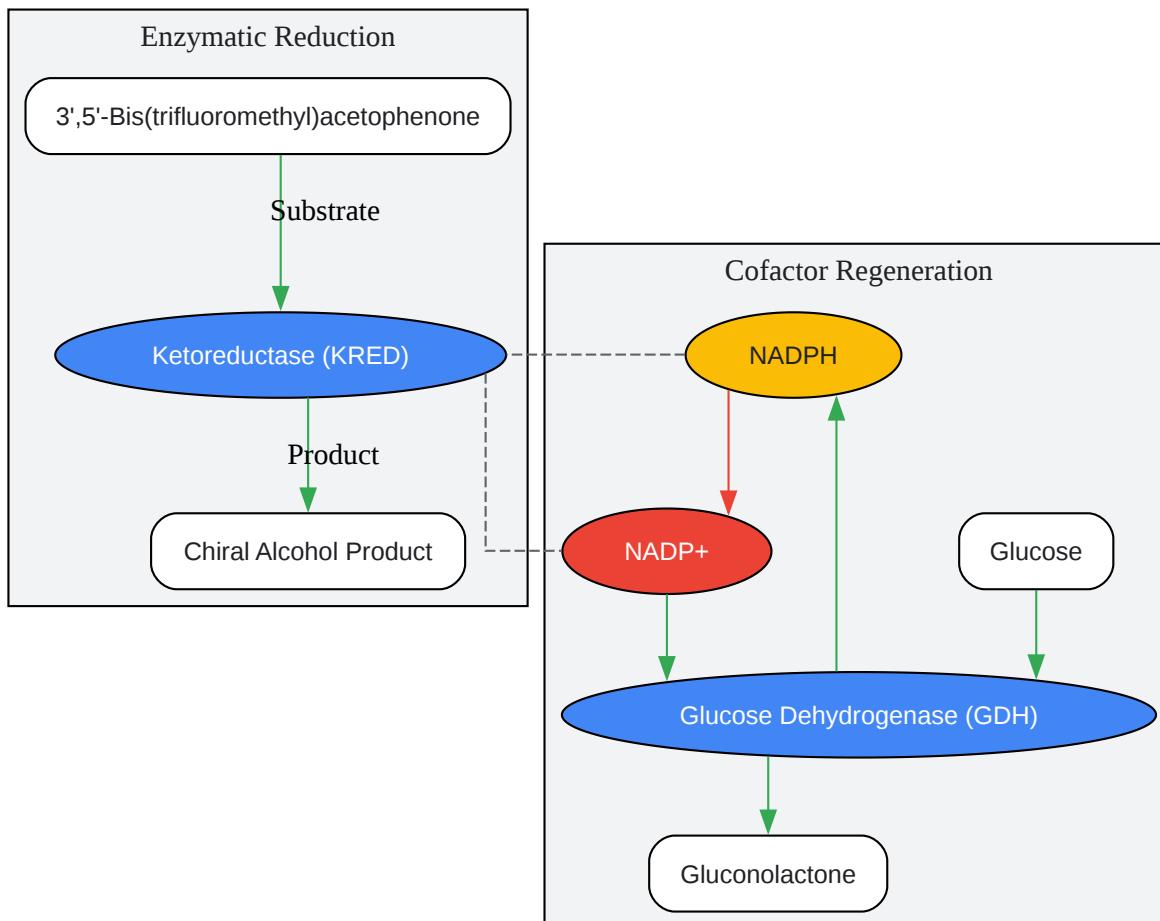
Introduction

The enantioselective reduction of prochiral ketones to form optically active alcohols is a critical transformation in the synthesis of pharmaceutical intermediates. 3',5'-Bis(trifluoromethyl)acetophenone is a key starting material for the synthesis of several active pharmaceutical ingredients (APIs), including the neurokinin-1 (NK1) receptor antagonist Aprepitant. The stereochemistry of the resulting alcohol, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, is crucial for the efficacy of the final drug molecule. Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly efficient and environmentally friendly alternative to traditional chemical methods, providing excellent enantioselectivity and high yields under mild reaction conditions.^{[1][2]} This application note provides a detailed protocol for the enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone.

Signaling Pathway and Experimental Workflow

The enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone involves the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate, catalyzed by a ketoreductase. To make the process economically viable, the expensive cofactor is continuously regenerated. A common method for cofactor regeneration is to use a coupled enzymatic system, such as glucose dehydrogenase (GDH), which oxidizes

glucose to gluconolactone while reducing the oxidized cofactor (NAD^+ or NADP^+) back to its active form (NADH or NADPH).



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Caption: Workflow of the KRED-catalyzed reduction with cofactor regeneration.

Experimental Protocols

This section details the methodology for the enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone using a ketoreductase with a glucose dehydrogenase-based

cofactor regeneration system.

Materials

- 3',5'-Bis(trifluoromethyl)acetophenone (Substrate)
- Ketoreductase (e.g., from *Lactobacillus kefir* or a commercially available engineered KRED) [3]
- Glucose Dehydrogenase (GDH)
- β -Nicotinamide adenine dinucleotide phosphate (NADP⁺)
- D-Glucose
- Potassium phosphate buffer (pH 7.0)
- Ethyl acetate
- Magnesium sulfate (anhydrous)
- Deionized water

Equipment

- Jacketed glass reactor with overhead stirring
- Temperature controller/circulator
- pH meter
- Analytical balance
- High-performance liquid chromatography (HPLC) system with a chiral column
- Gas chromatography (GC) system

Procedure

- Reaction Setup:

- To a 100 mL jacketed glass reactor, add 50 mL of 100 mM potassium phosphate buffer (pH 7.0).
- Dissolve 1.5 g of D-glucose in the buffer.
- Add 10 mg of NADP⁺.
- Add 10 mg of ketoreductase and 10 mg of glucose dehydrogenase.
- Stir the mixture at 200 rpm and maintain the temperature at 30°C.

- Substrate Addition:
 - Dissolve 1.0 g of 3',5'-bis(trifluoromethyl)acetophenone in a minimal amount of a water-miscible co-solvent like isopropanol if necessary, or add directly if using a suitable KRED.
 - Add the substrate solution to the reaction mixture.
- Reaction Monitoring:
 - Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 1-2 hours).
 - Quench the reaction in the aliquot by adding an equal volume of ethyl acetate.
 - Extract the product and remaining substrate into the organic phase.
 - Analyze the organic phase by GC or HPLC to determine the conversion rate and enantiomeric excess.
- Work-up and Product Isolation:
 - Once the reaction has reached completion (typically >99% conversion), stop the stirring and heating.
 - Extract the reaction mixture with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine (1 x 50 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Analysis and Characterization:
 - Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
 - Confirm the structure of the product by ^1H NMR and ^{13}C NMR spectroscopy.

Data Presentation

The following table summarizes typical quantitative data for the enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone using different ketoreductases.

Enzyme	Substrate	Co-substrate	Reaction Time	Temp (°C)	pH	Conversion (%)	Enantiomer	Product Enantioselectivity (%)	Reference
Source	Conc. (g/L)		(h)				Excess (ee %)	Enantiomer	
Sphingomonas sp. LZ1 (whole cells)	70	Glucose	24	30	7.5	>94	>99.6	(S)	[4]
Chryseobacterium sp. CA49	150	Isopropanol	24	-	-	>99	>99.9	(R)	[5]
Immobilized KRED	150	Isopropanol	-	-	-	98	>99	(R)	[5]
Leifsonia xyli HS0904 (whole cells)	-	-	-	-	-	-	high	(R)	[6][7]
Engineered KRED (Codexis)	150	Isopropanol	-	-	-	98-99	>99	(R)	[5]

Conclusion

The enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone using ketoreductases is a robust and highly selective method for the production of the corresponding chiral alcohol. This biocatalytic approach offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint. The choice of enzyme allows for the selective synthesis of either the (R)- or (S)-enantiomer, providing access to key chiral building blocks for the pharmaceutical industry. The use of whole-cell biocatalysts or immobilized enzymes can further enhance the economic and practical viability of this process on an industrial scale.[4][5]

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